

Fmoc-D-Cyclohexylglycine: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-D-Chg-OH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-cyclohexylglycine, a critical building block in modern peptide synthesis. It covers the physicochemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for drug discovery and development. Detailed experimental protocols and workflow visualizations are provided to support practical applications in the laboratory.

Core Physicochemical Properties

Fmoc-D-cyclohexylglycine is a non-proteinogenic amino acid derivative valued for its unique structural features. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into Fmoc-based solid-phase peptide synthesis workflows.^[1] The cyclohexyl side chain introduces hydrophobicity and conformational rigidity to peptides, which can enhance their metabolic stability, bioavailability, and binding affinity to therapeutic targets.^[1]

Property	Value	Reference
Molecular Weight	379.4 g/mol	[1]
Molecular Formula	C ₂₃ H ₂₅ NO ₄	[1]
Appearance	White to off-white powder	[1]
Melting Point	180-184 °C	[1]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in organic solvents like DMF and DCM	
Storage	Store at 2-8 °C	[1]

Synthesis of Fmoc-D-Cyclohexylglycine

The synthesis of Fmoc-D-cyclohexylglycine involves the protection of the amino group of D-cyclohexylglycine with the Fmoc group. A general and widely used method for this transformation is the use of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in the presence of a base.

Experimental Protocol: Fmoc Protection of D-Cyclohexylglycine

- **Dissolution:** Dissolve D-cyclohexylglycine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (e.g., 10%).
- **Addition of Fmoc-OSu:** To the stirred solution, add a solution of Fmoc-OSu (1.05 equivalents) in dioxane.
- **Reaction:** Allow the reaction to proceed at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, acidify the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2.
- **Extraction:** Extract the product into an organic solvent such as ethyl acetate.

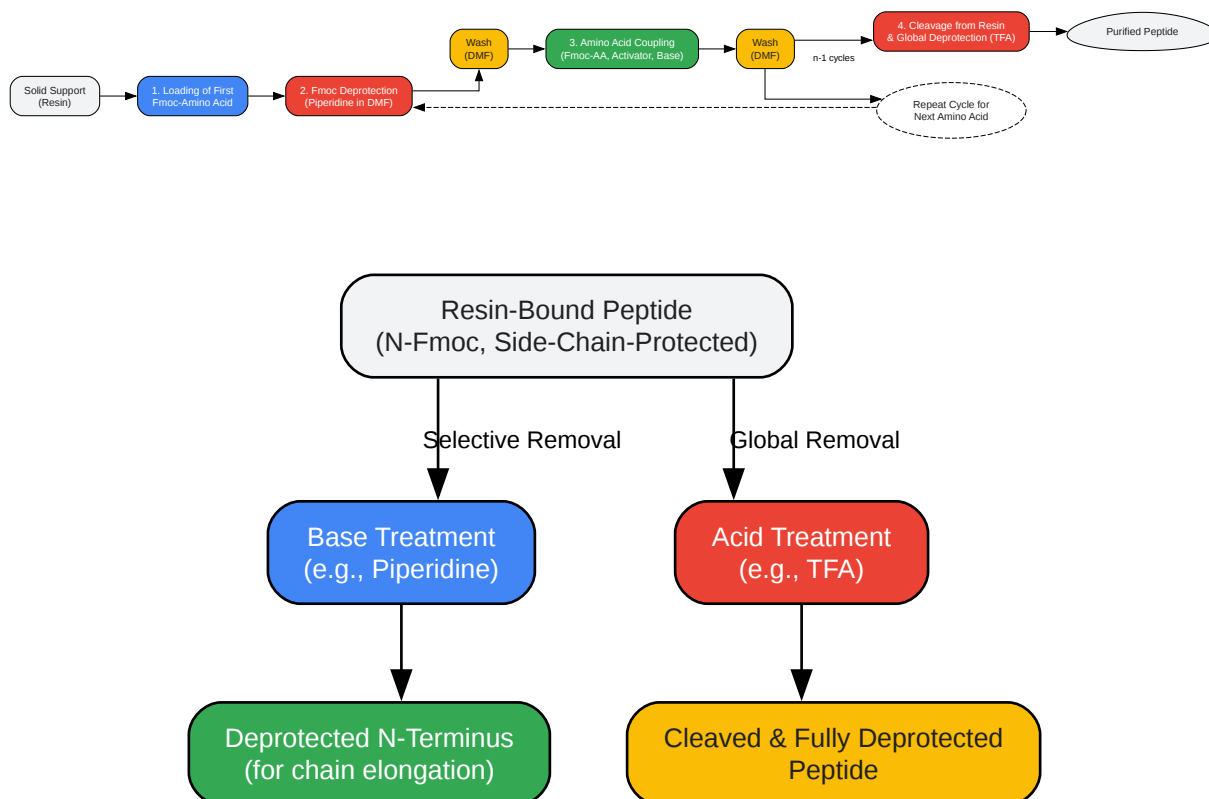
- **Washing:** Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
- **Purification:** Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure Fmoc-D-cyclohexylglycine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-cyclohexylglycine is a key component in the synthesis of peptides using the Fmoc/tBu solid-phase strategy.^[1] This method allows for the stepwise assembly of a peptide chain on a solid support (resin), with the Fmoc group serving as a temporary protecting group for the N α -amino group.^[2]

General Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids.



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References

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- To cite this document: BenchChem. [Fmoc-D-Cyclohexylglycine: A Comprehensive Technical Guide for Advanced Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557714#molecular-weight-of-fmoc-d-cyclohexylglycine]

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